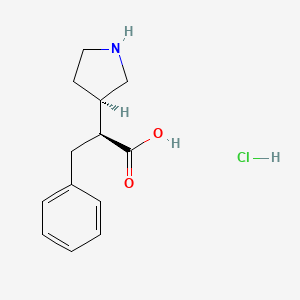

LSN3353871

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C13H18ClNO2 |

|---|---|

Poids moléculaire |

255.74 g/mol |

Nom IUPAC |

(2S)-3-phenyl-2-[(3R)-pyrrolidin-3-yl]propanoic acid;hydrochloride |

InChI |

InChI=1S/C13H17NO2.ClH/c15-13(16)12(11-6-7-14-9-11)8-10-4-2-1-3-5-10;/h1-5,11-12,14H,6-9H2,(H,15,16);1H/t11-,12-;/m0./s1 |

Clé InChI |

ZLJPBKYSJWMLRU-FXMYHANSSA-N |

SMILES isomérique |

C1CNC[C@H]1[C@H](CC2=CC=CC=C2)C(=O)O.Cl |

SMILES canonique |

C1CNCC1C(CC2=CC=CC=C2)C(=O)O.Cl |

Origine du produit |

United States |

Foundational & Exploratory

LSN3353871: A Small Molecule Inhibitor of Lipoprotein(a) Formation - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoprotein(a) [Lp(a)] is a genetically determined, independent risk factor for atherosclerotic cardiovascular disease (ASCVD) and calcific aortic valve stenosis.[1][2] Unlike low-density lipoprotein cholesterol (LDL-C), current lipid-lowering therapies have minimal impact on Lp(a) levels.[3] This has spurred the development of novel therapeutic agents specifically designed to reduce circulating Lp(a). LSN3353871 is a prototype small molecule inhibitor that represents a promising therapeutic strategy by directly targeting the formation of the Lp(a) particle. This document provides a detailed technical guide on the mechanism of action of this compound and its successors, summarizing key preclinical and clinical data, and outlining the experimental methodologies used in their evaluation.

Core Mechanism of Action: Inhibition of Lp(a) Assembly

The formation of the Lp(a) particle is a two-step process initiated in the liver. The first and crucial step is the non-covalent interaction between apolipoprotein(a) (apo(a)) and apolipoprotein B-100 (apoB-100) on the surface of a low-density lipoprotein (LDL) particle.[4][5] This is followed by the formation of a disulfide bond that covalently links the two proteins, completing the assembly of the Lp(a) particle.[4][5]

This compound and its more potent, multivalent successor, muvalaplin (B12399671) (LY3473329), function by directly inhibiting the initial non-covalent binding of apo(a) to apoB-100.[4][5] These small molecules specifically bind to the Kringle IV (KIV) domains 7 and 8 of apo(a), which are responsible for the interaction with lysine (B10760008) residues on apoB-100.[5][6] By occupying these binding sites, this compound sterically hinders the association of apo(a) with apoB-100, thereby preventing the formation of the Lp(a) particle.[7] This targeted disruption of Lp(a) assembly is a novel mechanism distinct from RNA-based therapies like the antisense oligonucleotide pelacarsen, which reduces Lp(a) levels by degrading the mRNA transcript of the LPA gene.[3][7][8]

Signaling Pathway Diagram

Caption: Mechanism of this compound in preventing Lp(a) formation.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound and its clinical successor, muvalaplin.

Table 1: Preclinical Efficacy of this compound Prototype Compound

| Species | Model | Dose | Lp(a) Reduction (%) | Reference |

| Transgenic Mice | - | Oral | Up to 78% | [4] |

| Cynomolgus Monkeys | - | Oral | Up to 40% | [4] |

Table 2: Phase 1 Clinical Trial Data for Muvalaplin (Multiple Ascending Dose)

| Daily Dose | Maximum Placebo-Adjusted Lp(a) Reduction (%) | Proportion of Participants with Lp(a) < 50 mg/dL |

| 30 mg - 800 mg | 63% - 65% | 93% |

Data from a 14-day study in participants with baseline Lp(a) levels of 30 mg/dL or higher.[9]

Table 3: Phase 2 KRAKEN Clinical Trial Data for Muvalaplin (12-Week Endpoint)

| Daily Dose | Placebo-Adjusted Lp(a) Reduction (%) (Intact Lp(a) Assay) | Placebo-Adjusted Lp(a) Reduction (%) (Traditional apo(a) Assay) | Apolipoprotein B Reduction (%) |

| 10 mg | 47.6% | 40.4% | 8.9% |

| 60 mg | 81.7% | 70.0% | 13.1% |

| 240 mg | 85.8% | 68.9% | 16.1% |

Data from the KRAKEN clinical trial in adults with high Lp(a) levels.[4][10]

Detailed Experimental Protocols

In Vitro Inhibition of apo(a)-apoB-100 Interaction

Objective: To quantify the potency of this compound in disrupting the non-covalent binding of apo(a) to apoB-100.

Methodology:

-

Protein Immobilization: Human apoB-100 is immobilized on the surface of a microplate.

-

Competitive Binding: A fixed concentration of recombinant human apo(a) is mixed with varying concentrations of this compound.

-

Incubation: The mixture is added to the apoB-100 coated microplate and incubated to allow for binding.

-

Washing: The plate is washed to remove unbound apo(a) and the test compound.

-

Detection: The amount of bound apo(a) is quantified using a specific antibody conjugated to a detectable marker (e.g., horseradish peroxidase).

-

Data Analysis: The concentration of this compound that inhibits 50% of apo(a) binding (IC50) is calculated.

In Vivo Efficacy in Transgenic Animal Models

Objective: To assess the in vivo efficacy of orally administered this compound in reducing circulating Lp(a) levels.

Methodology:

-

Animal Models: Transgenic mice expressing human apo(a) and apoB-100, and cynomolgus monkeys (which naturally have Lp(a) similar to humans) are used.

-

Compound Administration: this compound is administered orally at various doses.

-

Blood Sampling: Blood samples are collected at baseline and at multiple time points post-administration.

-

Lp(a) Quantification: Plasma Lp(a) concentrations are measured using an enzyme-linked immunosorbent assay (ELISA) specific for human Lp(a).

-

Data Analysis: The percentage reduction in Lp(a) levels from baseline is calculated for each dose group and compared to a vehicle-treated control group.

In Vitro Clot Dissolution Assay

Objective: To evaluate the potential off-target effects of this compound on plasminogen, a protein structurally homologous to apo(a) that is crucial for fibrinolysis.[6]

Methodology:

-

Plasma Preparation: Platelet-poor plasma is prepared from human and rat blood.

-

Clot Formation: A fibrin (B1330869) clot is formed in the plasma samples.

-

Compound Treatment: The clots are treated with varying concentrations of this compound.

-

Clot Lysis Monitoring: The dissolution of the clot over time is monitored spectrophotometrically.

-

Data Analysis: The percentage inhibition of clot dissolution is calculated relative to a vehicle control. Species-selective differences in plasminogen sequences are considered in the interpretation of the results.[5][6]

Experimental Workflow Diagram

References

- 1. Pelacarsen: Mechanism of action and Lp(a)-lowering effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pelacarsen for lowering lipoprotein(a): implications for patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - Vuorio - Annals of Translational Medicine [atm.amegroups.org]

- 5. Discovery of potent small-molecule inhibitors of lipoprotein(a) formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of action of Pelacarsen? [synapse.patsnap.com]

- 9. Muvalaplin, an Oral Small Molecule Inhibitor of Lipoprotein(a) Formation: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In a small international trial, novel oral medication muvalaplin lowered Lp(a) | American Heart Association [newsroom.heart.org]

Technical Whitepaper: Binding Affinity and Mechanism of LSN3353871, a Novel Inhibitor of Lipoprotein(a) Formation

Executive Summary

Lipoprotein(a) [Lp(a)] is a causal, independent risk factor for atherosclerotic cardiovascular disease. Its pathogenicity is linked to the apolipoprotein(a) [apo(a)] component, which shares homology with plasminogen and binds to apolipoprotein B-100 (apoB-100) on low-density lipoprotein (LDL) particles. The formation of Lp(a) is initiated by a non-covalent interaction between the Kringle IV (KIV) domains of apo(a) and lysine (B10760008) residues on apoB-100. This paper details the binding affinity and mechanism of LSN3353871, a small molecule inhibitor designed to disrupt this critical initial step of Lp(a) assembly. Quantitative binding data, detailed experimental methodologies, and a visualization of the inhibitory pathway are presented to provide a comprehensive technical overview for researchers in cardiovascular drug discovery.

Introduction

Elevated plasma concentrations of Lp(a) are strongly associated with an increased risk of coronary heart disease, aortic stenosis, and ischemic stroke. The unique structure of Lp(a) consists of an LDL-like particle covalently linked to the glycoprotein (B1211001) apo(a). The apo(a) protein contains a variable number of Kringle IV (KIV) domains, a Kringle V (KV) domain, and an inactive protease domain. The initial, non-covalent association between apo(a) and the apoB-100 component of LDL is a critical step for Lp(a) assembly and is primarily mediated by the KIV domains of apo(a), particularly KIV types 7 and 8.[1]

This compound is a prototype small molecule inhibitor that was developed to specifically target these apo(a) Kringle domains and prevent the formation of the Lp(a) particle. By disrupting the initial protein-protein interaction, this compound represents a promising therapeutic strategy for lowering plasma Lp(a) levels. This document provides an in-depth analysis of the binding characteristics of this compound to various apo(a) Kringle domain constructs.

Quantitative Binding Affinity Data

The binding affinity of this compound for recombinant apo(a) Kringle domains was determined using Isothermal Titration Calorimetry (ITC). The compound's inhibitory effect on the formation of the Lp(a) particle was quantified via an in vitro assembly assay. The results are summarized in the table below.

| Target Protein | Assay Type | Parameter | Value | Reference |

| apo(a) Kringle IV type 8 (KIV8) | Isothermal Titration Calorimetry (ITC) | Kd | 756 nM | [2] |

| apo(a) Kringle IV types 7-8 (KIV7-8) | Isothermal Titration Calorimetry (ITC) | Kd | 605 nM | [2] |

| apo(a) Kringle IV types 5-8 (KIV5-8) | Isothermal Titration Calorimetry (ITC) | Kd | 423 nM | [2] |

| apo(a) + LDL | In Vitro Lp(a) Assembly Assay | IC50 | 1.69 µM | [2] |

Table 1: Summary of this compound Binding Affinity and Inhibitory Potency.

The data indicates that this compound binds to apo(a) Kringle domains with nanomolar affinity. The binding affinity appears to increase with the inclusion of multiple Kringle domains (from KIV8 to KIV5-8), suggesting potential avidity effects or a preference for a larger structural epitope. The compound effectively inhibits the formation of the Lp(a) particle in a functional assay with micromolar potency.[2]

Mechanism of Action

Lp(a) formation is a two-step process that begins with the non-covalent binding of apo(a) to apoB-100 on an LDL particle, followed by the formation of a disulfide bond.[3] this compound acts as a competitive inhibitor, binding to the lysine-binding sites within the apo(a) Kringle IV domains. This binding event physically occludes the sites necessary for the interaction with lysine residues on apoB-100, thereby preventing the initial non-covalent association and, consequently, the formation of the mature Lp(a) particle. A co-crystal structure of this compound in complex with apo(a) KIV8 (PDB ID: 8TCE) has been solved, confirming its binding mode.[1][3]

Caption: Inhibition of Lp(a) formation by this compound.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Objective: To quantify the binding affinity of this compound to various recombinant apo(a) Kringle domain constructs.

Materials:

-

MicroCal ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC).

-

Recombinant, purified apo(a) Kringle domain proteins (KIV8, KIV7-8, KIV5-8).

-

This compound compound, dissolved in a buffer-matched DMSO solution.

-

Dialysis buffer (e.g., Phosphate-Buffered Saline [PBS], pH 7.4).

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze the purified apo(a) protein constructs against the chosen ITC buffer to ensure buffer matching.

-

Prepare the this compound solution by dissolving it in the final dialysis buffer. The final DMSO concentration should be kept low (<2%) and matched in both the protein and ligand solutions.

-

Determine the precise concentrations of the protein and ligand solutions spectrophotometrically or via a suitable protein assay.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Thoroughly clean the sample cell and titration syringe with buffer.

-

-

Titration:

-

Load the protein solution (e.g., 10 µM) into the sample cell.

-

Load the this compound solution (e.g., 100-200 µM, typically 10-20x the protein concentration) into the injection syringe.

-

Perform an initial injection (e.g., 0.4 µL) which is typically discarded during analysis, followed by a series of subsequent injections (e.g., 19 injections of 2 µL each) at defined time intervals to allow for signal return to baseline.

-

-

Control Experiment:

-

Perform a control titration by injecting the ligand solution into the buffer-filled sample cell to measure the heat of dilution. This data is subtracted from the experimental binding isotherm.

-

-

Data Analysis:

-

Integrate the raw thermogram peaks to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

In Vitro Lp(a) Assembly Assay

This assay measures the formation of the Lp(a) particle by combining its primary components, apo(a) and LDL, in the presence of an inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the formation of Lp(a).

Materials:

-

Purified recombinant apo(a) (e.g., a 17-kringle form).

-

Purified human LDL, depleted of any endogenous Lp(a).

-

This compound compound at various concentrations.

-

Incubation buffer (e.g., PBS, pH 7.4).

-

96-well microplates.

-

Detection system: Enzyme-Linked Immunosorbent Assay (ELISA) based, using antibodies specific for apo(a) and apoB-100 to detect the complex.

Procedure:

-

Assay Setup:

-

Add a fixed concentration of recombinant apo(a) (e.g., 500 ng/mL) to each well of a microplate.

-

Add this compound in a serial dilution to the wells to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).

-

-

Initiation of Assembly:

-

Add a fixed concentration of purified human LDL (e.g., 5 µg/mL protein) to all wells to initiate the assembly reaction.

-

-

Incubation:

-

Incubate the plate for a defined period (e.g., 18-24 hours) at 37°C to allow for Lp(a) formation.

-

-

Detection of Lp(a) Complex:

-

Quantify the amount of newly formed Lp(a) complex using a sandwich ELISA.

-

For example, use a capture antibody against apoB-100 coated on the plate and a labeled detection antibody against apo(a). The resulting signal is proportional to the amount of Lp(a) complex formed.

-

-

Data Analysis:

-

Normalize the results to the vehicle control (defined as 0% inhibition) and a background control with no assembly (defined as 100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for binding and functional assays.

Conclusion

This compound is a novel small molecule that demonstrates direct, nanomolar binding affinity to the Kringle IV domains of apolipoprotein(a). By targeting the lysine-binding sites within these domains, this compound effectively inhibits the initial non-covalent interaction between apo(a) and apoB-100, a critical step in the assembly of the atherogenic Lipoprotein(a) particle. The quantitative binding and inhibition data, along with the elucidated mechanism of action, provide a strong rationale for the further development of this compound class as a potential oral therapeutic for lowering elevated Lp(a) levels and reducing cardiovascular risk.

References

The Evolution of a Novel Lipoprotein(a) Inhibitor: From Prototype LSN3353871 to the Clinical Candidate Muvalaplin

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lipoprotein(a) [Lp(a)] is a genetically determined, causal risk factor for atherosclerotic cardiovascular disease (ASCVD) and aortic stenosis.[1][2] Unlike LDL cholesterol, diet and lifestyle have a minimal impact on Lp(a) levels, and traditional lipid-lowering therapies are largely ineffective, creating a significant unmet medical need.[3] This has spurred the development of novel therapies specifically targeting Lp(a). Muvalaplin (B12399671) (formerly LY3473329) is a first-in-class, orally administered small molecule designed to inhibit Lp(a) formation.[1][4] This technical guide details the evolution of muvalaplin from its prototype, LSN3353871, focusing on the mechanism of action, comparative preclinical and clinical data, and the experimental methodologies underpinning its development.

The Lp(a) Assembly Pathway: A Therapeutic Target

The formation of the Lp(a) particle is a unique two-step process, making it an attractive target for therapeutic intervention.[5][6]

-

Non-covalent Docking: Apolipoprotein(a) [apo(a)], a large glycoprotein (B1211001) homologous to plasminogen, first binds non-covalently to apolipoprotein B-100 (apoB-100) on the surface of an LDL-like particle. This initial, reversible interaction is mediated by lysine-binding sites within the kringle IV (KIV) domains of apo(a), specifically KIV types 7 and 8, which interact with lysine (B10760008) residues on apoB-100.[6][7][8]

-

Covalent Bond Formation: Following the initial docking, a stable, covalent disulfide bond is formed between a free cysteine residue in the KIV-9 domain of apo(a) and a cysteine residue in apoB-100.[6] This second step is thought to occur extracellularly, finalizing the assembly of the mature Lp(a) particle.[5][9]

This compound and its successor, muvalaplin, were designed to disrupt the initial, non-covalent interaction between apo(a) and apoB-100, thereby preventing the formation of the mature Lp(a) particle altogether.[1][10]

Caption: The two-step assembly of Lipoprotein(a) and the mechanism of inhibition.

From Monovalent Prototype to Multivalent Clinical Candidate

The drug discovery program began with the identification of small molecules capable of binding to the key Kringle domains of apo(a). This compound emerged as a potent prototype compound that validated this therapeutic approach.[11][12] Further chemical optimization and the application of multivalency—designing a molecule that could engage multiple Kringle domains simultaneously—led to the creation of the more potent, trimeric molecule muvalaplin (LY3473329).[13][14]

Caption: The logical progression from the prototype this compound to muvalaplin.

Comparative Quantitative Data

The progression from this compound to muvalaplin resulted in a significant enhancement of potency and clinical efficacy. The following tables summarize the key quantitative data available for both compounds.

Table 1: Preclinical Profile of this compound

| Parameter | Target/Species | Value | Reference |

| Binding Affinity (Kd) | Apo(a) Kringle IV-8 | 756 nM | [11] |

| Apo(a) Kringle IV-7-8 | 605 nM | [11] | |

| Apo(a) Kringle IV-5-8 | 423 nM | [11] | |

| In Vitro Potency (IC50) | Lp(a) Formation Disruption | 1.69 µM | [11] |

| In Vivo Efficacy | Lp(a) Reduction (Transgenic Mice) | Up to 78% | [12][13] |

| (% Reduction) | Lp(a) Reduction (Cynomolgus Monkeys) | Up to 40% | [12][13] |

Table 2: Preclinical and Clinical Profile of Muvalaplin (LY3473329)

| Parameter | Target/Species | Value | Reference |

| In Vivo Efficacy | Lp(a) Reduction (Transgenic Mice) | 92% | [13] |

| (% Reduction) | Lp(a) Reduction (Cynomolgus Monkeys) | 71% | [13] |

| Pharmacokinetics | Half-life (Humans, 14-day MAD) | 70 - 414 hours | [1][2] |

| Phase 1 Clinical Efficacy | Max. Lp(a) Reduction (14-day MAD) | 63% - 65% | [1][2] |

| Phase 2 Clinical Efficacy | Placebo-adjusted Lp(a) Reduction (12 weeks) | ||

| (Intact Lp(a) Assay) | 10 mg daily | 47.6% | [12][15] |

| 60 mg daily | 81.7% | [12][15] | |

| 240 mg daily | 85.8% | [12][15] | |

| (Apo(a) Assay) | 10 mg daily | 40.4% | [12][15] |

| 60 mg daily | 70.0% | [12][15] | |

| 240 mg daily | 68.9% | [12][15] | |

| Phase 2 ApoB Reduction | Placebo-adjusted ApoB Reduction (12 weeks) | ||

| 10 mg daily | 8.9% | [12][15] | |

| 60 mg daily | 13.1% | [12][15] | |

| 240 mg daily | 16.1% | [12][15] |

MAD: Multiple Ascending Dose

Key Experimental Protocols

While specific, proprietary protocols are not publicly available, the methodologies employed are based on standard biochemical and immunological techniques.

In Vitro Lp(a) Formation Inhibition Assay

This assay is designed to measure the ability of a compound to disrupt the non-covalent association between apo(a) and apoB-100.

Principle: A recombinant form of apolipoprotein(a) [r-apo(a)] is incubated with purified human LDL (the source of apoB-100). In the absence of an inhibitor, Lp(a)-like particles will form. The amount of newly formed particles is quantified, typically using an ELISA-based method.

Generalized Protocol:

-

Reagent Preparation:

-

Purify human LDL from plasma via ultracentrifugation.

-

Express and purify a recombinant fragment of apo(a) containing the key Kringle IV domains (e.g., KIV 5-10) from a suitable cell line (e.g., HEK293 cells).

-

Prepare serial dilutions of the test compound (e.g., this compound) in a suitable buffer (e.g., PBS).

-

-

Incubation:

-

In a microplate, combine a fixed concentration of purified LDL and r-apo(a) with varying concentrations of the test compound.

-

Include positive (no inhibitor) and negative (no r-apo(a)) controls.

-

Incubate the plate at 37°C for a sufficient time to allow for particle formation (e.g., 4-20 hours).[16]

-

-

Quantification (ELISA):

-

Coat a separate ELISA plate with a capture antibody specific for apoB-100.

-

After the incubation step, transfer the reaction mixtures to the coated ELISA plate and incubate to allow the capture of LDL and any formed Lp(a).

-

Wash the plate to remove unbound r-apo(a).

-

Add a labeled detection antibody specific for apo(a) (e.g., HRP-conjugated).

-

After incubation and washing, add a substrate (e.g., TMB) and measure the resulting signal (e.g., absorbance at 450 nm).

-

-

Data Analysis:

-

The signal is proportional to the amount of Lp(a) formed.

-

Plot the signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

-

In Vivo Lp(a) Quantification in Animal Models and Clinical Trials

Principle: The concentration of Lp(a) in plasma or serum is measured using a quantitative immunoassay. Common methods include ELISA and immunoturbidimetric assays. It is crucial that the assay is specific for the intact Lp(a) particle and does not cross-react significantly with free apo(a) or LDL, especially when testing an inhibitor that increases the pool of unbound apo(a).[12]

Generalized Immunoturbidimetric Assay Protocol:

-

Sample Preparation:

-

Collect blood samples (serum or plasma) from the study subjects (e.g., transgenic mice, cynomolgus monkeys, or human participants).

-

-

Assay Procedure:

-

The sample is mixed with a reaction buffer.

-

A suspension of latex particles coated with anti-Lp(a) antibodies is added.

-

The Lp(a) in the sample crosslinks the latex particles, causing agglutination.

-

This agglutination increases the turbidity of the solution.

-

-

Detection:

-

Quantification:

-

A standard curve is generated using calibrators with known Lp(a) concentrations.

-

The Lp(a) concentration in the unknown samples is determined by interpolating their absorbance values from the standard curve.[17]

-

Caption: Generalized workflows for key in vitro and in vivo experimental assays.

Conclusion

The development program leading from the prototype this compound to the clinical candidate muvalaplin represents a landmark achievement in cardiovascular drug discovery. It demonstrates the successful targeting of the unique Lp(a) assembly pathway with a small molecule. The initial findings with this compound provided crucial proof-of-concept, while the intelligent design of the multivalent successor, muvalaplin, dramatically improved potency. The robust, dose-dependent lowering of Lp(a) observed in Phase 1 and 2 clinical trials with an oral, once-daily agent holds significant promise for addressing the residual cardiovascular risk associated with elevated Lp(a).[1][15] Longer and larger trials are now required to confirm the long-term safety and cardiovascular outcomes of this innovative therapeutic approach.[1]

References

- 1. Muvalaplin, an Oral Small Molecule Inhibitor of Lipoprotein(a) Formation: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muvalaplin, an Oral Small Molecule Inhibitor of Lipoprotein(a) Formation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. harmony-vos.sk [harmony-vos.sk]

- 4. In a small international trial, novel oral medication muvalaplin lowered Lp(a) | American Heart Association [newsroom.heart.org]

- 5. ahajournals.org [ahajournals.org]

- 6. Lipoprotein(a) - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of potent small-molecule inhibitors of lipoprotein(a) formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pharmacytimes.com [pharmacytimes.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - Vuorio - Annals of Translational Medicine [atm.amegroups.org]

- 13. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Lilly's muvalaplin lowered lipoprotein(a) levels in adults with high risk for cardiovascular events by up to 85% at highest tested dose - BioSpace [biospace.com]

- 16. ahajournals.org [ahajournals.org]

- 17. weldonbiotech.com [weldonbiotech.com]

- 18. doclib.siemens-healthineers.com [doclib.siemens-healthineers.com]

The Role of LSN3353871 in the Prevention of Atherosclerotic Cardiovascular Disease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoprotein(a) [Lp(a)] is a genetically determined, independent, and causal risk factor for atherosclerotic cardiovascular disease (ASCVD) and calcific aortic valve disease.[1][2] Elevated Lp(a) levels are prevalent in the general population, yet therapeutic options to specifically lower Lp(a) remain a significant unmet need.[2][3] This technical guide details the preclinical evidence and mechanism of action of LSN3353871, a novel small-molecule inhibitor of Lp(a) formation. By disrupting the initial non-covalent interaction between apolipoprotein(a) [apo(a)] and apolipoprotein B-100 (apoB-100), this compound represents a promising therapeutic strategy for mitigating Lp(a)-driven cardiovascular risk. This document will provide an in-depth analysis of the quantitative data from preclinical studies, detailed experimental protocols, and a visualization of the underlying signaling pathways.

Introduction to Lipoprotein(a) and its Pathogenic Role

Lipoprotein(a) is a unique lipoprotein particle resembling low-density lipoprotein (LDL) but with the addition of a large glycoprotein, apolipoprotein(a) (apo(a)), covalently bound to apolipoprotein B-100 (apoB-100).[2][4] The apo(a) protein contains a variable number of plasminogen-like kringle IV type 2 (KIV-2) repeats, which determines the size of the apo(a) isoform and is inversely correlated with plasma Lp(a) concentrations.[1]

The pathogenicity of Lp(a) is attributed to its pro-atherogenic and pro-thrombotic properties.[2][5] The LDL-like component contributes to atherosclerosis by depositing cholesterol in the arterial wall, while the apo(a) component has been shown to promote inflammation, endothelial dysfunction, and thrombosis due to its homology with plasminogen.[2][5][6] Epidemiological and Mendelian randomization studies have firmly established a causal link between elevated Lp(a) levels and an increased risk of ASCVD, including myocardial infarction and stroke.[1][7]

This compound: A Small-Molecule Inhibitor of Lp(a) Formation

This compound is a first-in-class, orally bioavailable small molecule designed to specifically inhibit the formation of Lp(a).[1] It acts by disrupting the initial, non-covalent binding of apo(a) to apoB-100, a critical first step in the two-step process of Lp(a) assembly.[1][2] This mechanism of action offers a targeted approach to lowering plasma Lp(a) levels, independent of lipid-lowering therapies such as statins, which have little to no effect on Lp(a).[8]

Mechanism of Action: Targeting the apo(a)-apoB-100 Interaction

The formation of the mature Lp(a) particle begins with the non-covalent interaction between the Kringle IV (KIV) domains of apo(a), specifically KIV types 7 and 8, and lysine (B10760008) residues on apoB-100.[1][9] This is followed by the formation of a disulfide bond between apo(a) and apoB-100.[1] this compound was identified through biochemical and biophysical screens for its ability to bind to the KIV domains of apo(a).[1]

Crystal structure analysis has revealed that this compound specifically interacts with amino acid residues Glu56, Asp54, Tyr62, and Arg69 within the Kringle IV type 8 (KIV8) domain of apo(a).[1] This binding prevents the subsequent interaction with apoB-100, thereby inhibiting the assembly of the Lp(a) particle.[1]

Preclinical Efficacy of this compound

The efficacy of this compound in lowering Lp(a) levels has been demonstrated in both in vitro and in vivo preclinical models.[1][2]

Quantitative Data Summary

| Parameter | Model/Assay | Result | Reference |

| Binding Affinity (Kd) | Isothermal Calorimetry | [1] | |

| KIV8 | 756 nM | [1] | |

| KIV7-8 | 605 nM | [1] | |

| KIV5-8 | 423 nM | [1] | |

| In Vitro Inhibition (IC50) | Lp(a) Assembly Assay | 1.69 µM | [1] |

| In Vivo Efficacy | |||

| Lp(a) Reduction | LPA Transgenic Mice | Up to 78% reduction | [1][2] |

| Median Effective Dose (ED50) | LPA Transgenic Mice | 14 mg/kg twice daily | [1] |

| Lp(a) Reduction | Cynomolgus Monkeys | Up to 40% reduction | [1][2] |

In Vivo Studies

Oral administration of this compound to transgenic mice expressing human Lp(a) resulted in a dose-dependent decrease in circulating Lp(a) levels, with a maximum reduction of up to 78%.[1][2] The median effective dose (ED50) was determined to be 14 mg/kg administered twice daily over a five-day period.[1] In a non-human primate model, cynomolgus monkeys treated with this compound at a dose of 20 mg/kg twice daily for two weeks showed a reduction in Lp(a) levels of up to 40%.[1] The observed difference in efficacy between the two animal models may be attributable to variations in the expression and metabolism of the human Lp(a) transgene.[1]

Experimental Protocols

In Vitro Lp(a) Assembly Assay

The in vitro inhibitory activity of this compound on Lp(a) formation was assessed using a specifically designed assembly assay.[1]

Methodology:

-

Purified recombinant apolipoprotein(a) (apo(a)) and low-density lipoprotein (LDL) particles are combined in a reaction buffer.

-

This compound is added at varying concentrations (typically ranging from 0.03 to 10 µM).[1]

-

The mixture is incubated under conditions that promote the assembly of Lp(a) particles.

-

The amount of newly formed Lp(a) is quantified using a sensitive detection method, such as an enzyme-linked immunosorbent assay (ELISA) specific for Lp(a).

-

The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.[1]

LPA Transgenic Mouse Model

To evaluate the in vivo efficacy of this compound, a transgenic mouse model expressing human apolipoprotein(a) was generated, as the mouse genome does not naturally contain the LPA gene.[1]

Methodology:

-

A transgenic vector was constructed containing the human LPA gene, including the signal peptide, one KIV type 1, six KIV type 2 repeats, one of each KIV types 3-10, one KV, and one protease domain.[1]

-

The expression of the LPA gene was driven by a mouse albumin promoter cassette to ensure liver-specific expression.[1]

-

The transgenic vector was introduced into mice via pronucleus injection.[1]

-

Founder mice were screened for germline transmission of the LPA gene through genotyping and by assessing the plasma levels of human apo(a).[1]

Off-Target Assessment and Selectivity

A critical aspect of drug development is ensuring target selectivity to minimize potential adverse effects. Due to the structural homology between apo(a) and plasminogen, the potential for this compound to interact with plasminogen was investigated.[1] this compound did not show any inhibitory effects on plasmin activity in rats.[1] This is in contrast to some multivalent compounds developed subsequently, which did show an effect on plasmin activity in rats, although this effect was found to be species-specific and not observed in humans.[2] The selectivity of this compound for apo(a) over plasminogen is attributed to differences in the key amino acid motifs required for binding.[1]

Future Directions and Clinical Relevance

This compound served as a crucial prototype molecule, providing proof-of-concept that a small molecule can effectively inhibit Lp(a) formation in vivo.[1] This pioneering work led to the development of more potent, multivalent Lp(a) inhibitors, such as muvalaplin (B12399671) (formerly LY3473329), which is currently in clinical trials.[2][10] The development of oral small-molecule inhibitors like this compound and its successors holds the promise of a convenient and effective therapeutic option for the millions of individuals with elevated Lp(a) at high risk for atherosclerotic cardiovascular disease.

Conclusion

This compound is a novel small-molecule inhibitor that effectively reduces lipoprotein(a) levels by preventing the initial step of its formation. Preclinical data from in vitro and in vivo models have demonstrated its ability to bind to the Kringle IV type 8 domain of apolipoprotein(a) and inhibit its interaction with apolipoprotein B-100. This targeted mechanism of action provides a promising avenue for the development of oral therapies to address the significant unmet medical need of lowering elevated Lp(a) and reducing the associated risk of atherosclerotic cardiovascular disease. The insights gained from the study of this compound have paved the way for the clinical development of next-generation Lp(a) inhibitors.

References

- 1. Discovery of potent small-molecule inhibitors of lipoprotein(a) formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - Vuorio - Annals of Translational Medicine [atm.amegroups.org]

- 4. researchgate.net [researchgate.net]

- 5. Lipoprotein(a) in atherosclerosis: from pathophysiology to clinical relevance and treatment options - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Lipoprotein(a) in atherosclerotic cardiovascular disease and aortic stenosis: a European Atherosclerosis Society consensus statement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipoprotein(a) and Atherosclerotic Cardiovascular Disease, the Impact of Available Lipid-Lowering Medications on Lipoprotein(a): An Update on New Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. trial.medpath.com [trial.medpath.com]

LSN3353871 and its Successor Muvalaplin: A Technical Guide on Targeting Lipoprotein(a) in Calcific Aortic Valve Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcific aortic valve disease (CAVD) is a progressive condition characterized by the thickening and calcification of the aortic valve leaflets, leading to aortic stenosis and significant cardiovascular morbidity and mortality.[1] Currently, no approved pharmacological therapies can halt or reverse the progression of CAVD, with aortic valve replacement being the only definitive treatment for severe, symptomatic disease.[2] A growing body of evidence has identified elevated lipoprotein(a) [Lp(a)] as a causal risk factor for the development and progression of CAVD.[3][4] This has spurred the development of novel therapeutic agents aimed at lowering Lp(a) levels. This technical guide focuses on LSN3353871, a prototype small molecule inhibitor of Lp(a) formation, and its more potent, clinically advanced successor, muvalaplin (B12399671) (LY3473329). We will delve into their mechanism of action, preclinical and clinical data, and their potential as a therapeutic strategy for calcific aortic valve disease.

The Role of Lipoprotein(a) in Calcific Aortic Valve Disease

Lp(a) is a lipoprotein particle similar to low-density lipoprotein (LDL) but with an additional glycoprotein, apolipoprotein(a) [apo(a)], covalently bound to apolipoprotein B-100 (apoB-100).[5] Epidemiological and genetic studies have strongly implicated elevated Lp(a) levels in the pathogenesis of CAVD.[4] The proposed mechanisms by which Lp(a) promotes CAVD include:

-

Pro-inflammatory Effects: Lp(a) carries oxidized phospholipids (B1166683) (OxPLs), which are known to induce inflammation within the aortic valve leaflets.[3]

-

Pro-calcific Signaling: In vitro studies have shown that Lp(a) can stimulate valvular interstitial cells (VICs) to undergo osteogenic differentiation, leading to the expression of bone-related proteins and subsequent calcification.[6]

-

Lipid Deposition: Similar to LDL, Lp(a) can contribute to lipid accumulation within the aortic valve, initiating an inflammatory and fibrotic response.

The causal link between Lp(a) and CAVD makes it a compelling target for therapeutic intervention.

This compound: A Prototype Lp(a) Formation Inhibitor

This compound is a small molecule compound designed to inhibit the formation of Lp(a). It represents a novel approach to lowering Lp(a) levels by directly interfering with the assembly of the Lp(a) particle.

Mechanism of Action

The formation of Lp(a) is a two-step process. The initial, non-covalent interaction occurs between the Kringle IV type 7 and 8 (KIV7-8) domains of apo(a) and lysine (B10760008) residues on apoB-100. This is followed by the formation of a stable disulfide bond.[5] this compound acts by binding to the apo(a) KIV8 domain, thereby sterically hindering its interaction with apoB-100 and preventing the first step of Lp(a) assembly.[5][7][8]

Preclinical Data

The efficacy of this compound in lowering Lp(a) levels has been demonstrated in preclinical animal models. These studies provided the foundational evidence for the development of more potent analogs.[7]

| Model | Compound | Dosage | Lp(a) Reduction | Reference |

| Transgenic Mice | This compound | Not specified | Up to 78% | [7] |

| Cynomolgus Monkeys | This compound | Not specified | Up to 40% | [7] |

Muvalaplin (LY3473329): An Orally Bioavailable Successor to this compound

Building on the promising results of this compound, a more potent, orally bioavailable successor, muvalaplin (LY3473329), was developed. Muvalaplin is a trimeric molecule designed to engage multiple KIV8 domains in apo(a), leading to a more profound reduction in Lp(a) levels.[7]

Preclinical and Clinical Development of Muvalaplin

Preclinical studies with muvalaplin showed superior Lp(a) lowering efficacy compared to its prototype, this compound.[7] This led to its advancement into human clinical trials.

| Model/Study Phase | Compound | Dosage | Lp(a) Reduction | Reference |

| Transgenic Mice | Muvalaplin | Not specified | 92% | [7] |

| Cynomolgus Monkeys | Muvalaplin | Not specified | 71% | [7] |

| Phase 1 Clinical Trial | Muvalaplin | 30-800 mg daily for 14 days | Up to 65% | [9] |

| Phase 2 KRAKEN Trial | Muvalaplin | 10 mg, 60 mg, 240 mg daily for 12 weeks | Up to 85.8% (intact Lp(a) assay) | [10][11] |

Phase 2 Clinical Trial (KRAKEN) Data for Muvalaplin

The Phase 2 KRAKEN trial evaluated the efficacy and safety of once-daily oral muvalaplin in adults with elevated Lp(a) (≥175 nmol/L) and a high risk for cardiovascular events.[10]

Table 1: Efficacy of Muvalaplin in the Phase 2 KRAKEN Trial [10][11]

| Treatment Group (daily dose) | Placebo-Adjusted Percent Reduction in Lp(a) at Week 12 (Intact Lp(a) Assay) | Placebo-Adjusted Percent Reduction in Lp(a) at Week 12 (Apo(a) Assay) | Participants Achieving Lp(a) < 125 nmol/L at Week 12 |

| Placebo | - | - | 6.0% |

| Muvalaplin 10 mg | 47.6% | 40.4% | 64.2% |

| Muvalaplin 60 mg | 81.7% | 70.0% | 95.9% |

| Muvalaplin 240 mg | 85.8% | 68.9% | 96.7% |

The study demonstrated a significant, dose-dependent reduction in Lp(a) levels with muvalaplin treatment. The drug was generally well-tolerated, with adverse events being similar between the muvalaplin and placebo groups.[11]

Experimental Protocols

Measurement of Lipoprotein(a)

Two primary assay types were utilized in the clinical evaluation of muvalaplin to assess its impact on Lp(a) levels:

-

Intact Lp(a) Assay: This method specifically measures the concentration of fully formed, intact Lp(a) particles in the blood.[7]

-

Apo(a) Assay: This traditional method measures the total amount of circulating apolipoprotein(a), which includes both apo(a) bound within Lp(a) particles and any free apo(a).[7]

The use of both assays is crucial as drugs that prevent Lp(a) formation might lead to an underestimation of efficacy if only a total apo(a) assay is used.

In Vitro Clot Dissolution Assay

To assess the potential off-target effects on plasminogen, which shares structural homology with apo(a), in vitro clot dissolution assays were performed. These assays measure the rate of clot lysis in the presence of the test compound to determine if it interferes with the normal function of plasmin in fibrinolysis.[5]

Signaling Pathways and Experimental Workflow

Pathogenic Signaling of Lp(a) in Calcific Aortic Valve Disease

Experimental Workflow for Preclinical Evaluation of this compound

Future Directions and Conclusion

The development of this compound and its successor, muvalaplin, represents a significant advancement in the pursuit of a targeted pharmacological therapy for elevated Lp(a), a key driver of calcific aortic valve disease. The potent Lp(a)-lowering effects observed with oral muvalaplin in clinical trials are highly promising.

Ongoing and future large-scale cardiovascular outcome trials will be crucial to definitively establish whether the substantial reduction in Lp(a) levels achieved by muvalaplin translates into a meaningful reduction in the progression of calcific aortic valve disease and other adverse cardiovascular events.[12][13] If successful, these agents could revolutionize the management of CAVD, offering the first-ever medical treatment to slow the progression of this debilitating disease.

References

- 1. portlandpress.com [portlandpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Lipoprotein(a), a Lethal Player in Calcific Aortic Valve Disease [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Lipoprotein(a) in Calcific AV Disease and Insights Into Its Medical Therapies - American College of Cardiology [acc.org]

- 7. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Muvalaplin, an Oral Small Molecule Inhibitor of Lipoprotein(a) Formation: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In a small international trial, novel oral medication muvalaplin lowered Lp(a) | American Heart Association [newsroom.heart.org]

- 11. biospace.com [biospace.com]

- 12. trial.medpath.com [trial.medpath.com]

- 13. Oral agents for lowering lipoprotein(a) - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Oral Bioavailability of LSN3353871: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the oral bioavailability and preclinical profile of LSN3353871, a small molecule inhibitor of Lipoprotein(a) [Lp(a)] formation. This document details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides comprehensive experimental protocols for the pivotal assays cited.

Core Concept: Mechanism of Action

This compound is a pioneering small molecule designed to inhibit the formation of Lp(a), a lipoprotein particle strongly associated with an increased risk of atherosclerotic cardiovascular disease.[1][2] The formation of Lp(a) is initiated by the non-covalent interaction between apolipoprotein(a) [apo(a)] and apolipoprotein B-100 (apoB-100) on the surface of low-density lipoprotein (LDL) particles.[2][3]

This compound selectively binds to the Kringle IV type 8 (KIV₈) domain of apo(a).[1] This binding action physically obstructs the interaction site, preventing the initial association of apo(a) with apoB-100 and consequently inhibiting the formation of the mature Lp(a) particle.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Description |

| IC₅₀ | 1.69 µM | Half-maximal inhibitory concentration for the disruption of in vitro Lp(a) assembly.[1] |

| K_d_ (KIV₈) | 756 nM | Equilibrium dissociation constant for binding to the apo(a) Kringle IV type 8 domain.[1] |

| K_d_ (KIV₇₋₈) | 605 nM | Equilibrium dissociation constant for binding to the apo(a) Kringle IV type 7-8 domains.[1] |

| K_d_ (KIV₅₋₈) | 423 nM | Equilibrium dissociation constant for binding to the apo(a) Kringle IV type 5-8 domains.[1] |

Table 2: In Vivo Efficacy

| Species | Dosing Regimen | Efficacy |

| LPA Transgenic Mice | 14 mg/kg BID (oral) | ED₅₀ for Lp(a) reduction.[1] |

| LPA Transgenic Mice | Oral administration | Up to 78% decrease in Lp(a) levels.[1] |

| Cynomolgus Monkeys | 20 mg/kg BID (oral) for 2 weeks | Up to 40% decrease in Lp(a) levels.[1] |

Table 3: Pharmacokinetic Parameters of this compound

| Species | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC(₀₋₁₂hr) (ng·h/mL) |

| Mouse | 10 | 1,210 ± 214 | 1.3 ± 0.5 | 4,890 ± 980 |

| 30 | 4,370 ± 1,160 | 2.0 ± 0.0 | 24,100 ± 5,980 | |

| 100 | 11,500 ± 1,220 | 4.0 ± 2.0 | 90,000 ± 13,000 | |

| Cynomolgus Monkey | 20 | 2,170 ± 653 | 3.3 ± 1.2 | 16,500 ± 3,400 |

| Data presented as mean ± SD. Data assumed to be from "Extended Data Table 2" of the primary publication. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Isothermal Titration Calorimetry (ITC)

This protocol outlines the procedure for determining the binding affinity of this compound to recombinant apo(a) Kringle domains.

Materials:

-

MicroCal ITC200 or equivalent instrument

-

Recombinant human apo(a) Kringle domains (KIV₈, KIV₇₋₈, KIV₅₋₈)

-

This compound

-

ITC Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Syringe and sample cell cleaning reagents

Procedure:

-

Protein Preparation: Dialyze the recombinant apo(a) Kringle domains against the ITC buffer overnight at 4°C to ensure buffer matching.

-

Ligand Preparation: Dissolve this compound in the ITC buffer to the desired stock concentration.

-

Concentration Determination: Accurately determine the concentrations of the protein and ligand solutions using a spectrophotometer or other appropriate method.

-

Instrument Setup:

-

Set the experimental temperature to 25°C.

-

Set the stirring speed to 750 rpm.

-

Set the reference power to 10 µcal/sec.

-

-

Sample Loading:

-

Load the protein solution (e.g., 20 µM apo(a) Kringle domain) into the sample cell.

-

Load the this compound solution (e.g., 200 µM) into the injection syringe.

-

-

Titration:

-

Perform an initial injection of 0.4 µL, followed by a series of 19 injections of 2 µL each.

-

Set the spacing between injections to 150 seconds to allow for a return to baseline.

-

-

Data Analysis:

-

Integrate the raw titration data to obtain the heat change for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software to determine the equilibrium dissociation constant (K_d_), stoichiometry (n), and enthalpy of binding (ΔH).

-

In Vitro Lp(a) Assembly Assay

This protocol describes the cell-based assay to measure the inhibitory effect of this compound on the formation of Lp(a).

Materials:

-

HepG2 human hepatoma cell line

-

Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% FBS)

-

Purified human apo(a)

-

Purified human LDL

-

This compound

-

Assay buffer (e.g., serum-free medium)

-

Lp(a) ELISA kit

Procedure:

-

Cell Culture: Culture HepG2 cells to near confluence in 96-well plates.

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Assay Setup:

-

Wash the HepG2 cells with assay buffer.

-

Add the this compound dilutions to the wells.

-

Add a mixture of purified human apo(a) and LDL to the wells.

-

-

Incubation: Incubate the plates at 37°C for 24 hours to allow for Lp(a) assembly.

-

Lp(a) Quantification:

-

Collect the cell culture supernatant.

-

Quantify the amount of newly formed Lp(a) in the supernatant using a specific Lp(a) ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the Lp(a) concentration against the this compound concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

In Vivo Studies in LPA Transgenic Mice

This protocol details the oral administration of this compound to LPA transgenic mice to assess its effect on plasma Lp(a) levels.

Materials:

-

LPA transgenic mice (expressing human apolipoprotein(a))

-

This compound

-

Dosing vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Lp(a) quantification assay kit

Procedure:

-

Animal Acclimation: Acclimate the LPA transgenic mice to the housing conditions for at least one week prior to the study.

-

Dosing Solution Preparation: Prepare a suspension of this compound in the dosing vehicle at the desired concentrations.

-

Oral Administration:

-

Administer the this compound suspension or vehicle control to the mice via oral gavage.

-

The typical dosing volume for mice is 10 mL/kg.

-

Dosing is performed twice daily (BID) for a specified duration (e.g., 5 days).

-

-

Blood Sampling:

-

Collect blood samples from the mice at predetermined time points (e.g., pre-dose and at the end of the treatment period).

-

Collect blood into EDTA-coated tubes and process to obtain plasma.

-

-

Lp(a) Analysis:

-

Measure the plasma Lp(a) concentrations using a specific immunoassay.

-

-

Data Analysis:

-

Calculate the percentage change in Lp(a) levels from baseline for each treatment group.

-

Determine the dose-response relationship and calculate the ED₅₀.

-

In Vivo Studies in Cynomolgus Monkeys

This protocol describes the oral administration of this compound to cynomolgus monkeys for pharmacokinetic and efficacy evaluation.

Materials:

-

Cynomolgus monkeys (non-naive)

-

This compound

-

Dosing vehicle (e.g., formulated in capsules or as a suspension)

-

Oral dosing equipment

-

Blood collection supplies

-

Lp(a) quantification assay kit

Procedure:

-

Animal Acclimation and Baseline: Acclimate the monkeys to the study procedures. Collect baseline blood samples.

-

Dosing Formulation: Prepare the oral dose of this compound.

-

Oral Administration:

-

Administer the dose to the monkeys. For pharmacokinetic studies, a single dose is administered. For efficacy studies, repeated dosing (e.g., 20 mg/kg BID for two weeks) is performed.

-

-

Pharmacokinetic Blood Sampling:

-

For pharmacokinetic analysis, collect serial blood samples at various time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

-

Efficacy Blood Sampling:

-

For efficacy studies, collect blood samples at baseline and at the end of the treatment period.

-

-

Sample Processing and Analysis:

-

Process blood samples to obtain plasma.

-

Analyze plasma samples for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).

-

Measure plasma Lp(a) concentrations using a specific immunoassay.

-

-

Data Analysis:

-

For pharmacokinetic data, calculate parameters such as Cₘₐₓ, Tₘₐₓ, and AUC.

-

For efficacy data, calculate the percentage reduction in Lp(a) levels.

-

Conclusion

This compound demonstrates promising oral bioavailability and efficacy in preclinical models. The data presented in this guide indicate that this compound effectively inhibits Lp(a) formation in vitro and reduces circulating Lp(a) levels in vivo following oral administration. These findings have paved the way for the development of more potent successors, such as muvalaplin, which are now undergoing clinical evaluation. This technical guide provides a comprehensive resource for researchers in the field of cardiovascular drug discovery and development.

References

The Disruptive Potential of LSN3353871 in Lipoprotein(a) Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipoprotein(a) [Lp(a)] is an independent and causal risk factor for atherosclerotic cardiovascular disease (ASCVD).[1][2][3] Elevated plasma concentrations of Lp(a) are primarily genetically determined and are not significantly responsive to lifestyle modifications or current lipid-lowering therapies.[4][5] This has led to a focused search for novel therapeutic agents that can effectively reduce Lp(a) levels. LSN3353871 has emerged as a potent, orally bioactive small molecule inhibitor that directly targets the assembly of the Lp(a) particle. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on the Lp(a) assembly process, quantitative data from preclinical studies, and detailed experimental protocols.

Introduction to Lipoprotein(a)

Lipoprotein(a) is a unique lipoprotein particle synthesized in the liver. It consists of a low-density lipoprotein (LDL)-like particle, containing apolipoprotein B-100 (apoB-100), which is covalently linked to a large, hydrophilic glycoprotein (B1211001) called apolipoprotein(a) [apo(a)] via a single disulfide bond.[3][4][5] The apo(a) protein is characterized by a variable number of repeating kringle IV (KIV) domains, followed by a kringle V and an inactive protease domain.[3] This structural homology to plasminogen is believed to contribute to the atherothrombotic properties of Lp(a).[1][6]

The assembly of Lp(a) is a two-step process. The initial step involves a non-covalent interaction between the Kringle IV type 7 and 8 (KIV7-8) domains of apo(a) and lysine (B10760008) residues on apoB-100.[7][8] This is followed by the formation of a stable disulfide bond between apo(a) and apoB-100.[6][7] this compound is designed to disrupt the initial non-covalent binding, thereby preventing the formation of the mature Lp(a) particle.[7][8]

Mechanism of Action of this compound

This compound is a potent inhibitor of Lp(a) assembly that functions by binding with high affinity to the Kringle IV domains of apo(a), specifically KIV7 and KIV8.[7][9] By occupying the lysine-binding sites within these kringle domains, this compound sterically hinders the initial non-covalent interaction between apo(a) and apoB-100. This disruption is the critical step in its mechanism, as the subsequent covalent disulfide bond formation is dependent on this preliminary association.[7] The prototype compound for a new class of oral Lp(a) inhibitors, this compound, has paved the way for the development of more potent, multivalent molecules like muvalaplin (B12399671) (LY3473329).[7][8]

Quantitative Data

The following tables summarize the key quantitative data regarding the binding affinity and efficacy of this compound and its prototype series.

Table 1: Binding Affinity of this compound to Apolipoprotein(a) Kringle IV Domains

| Kringle IV Domain | Binding Affinity (Kd, nM) |

| KIV8 | 756 |

| KIV7-8 | 605 |

| KIV5-8 | 423 |

Data sourced from MedchemExpress.[9]

Table 2: In Vitro and In Vivo Efficacy of this compound Prototype Compound

| Parameter | Value | Species/System |

| IC50 for Lp(a) formation disruption | 1.69 µM | In vitro |

| Lp(a) reduction | Up to 78% | Transgenic Mice |

| Lp(a) reduction | Up to 40% | Cynomolgus Monkeys |

Data sourced from Diaz et al. and Annals of Translational Medicine.[10]

Table 3: Efficacy of the Multivalent Successor Compound, Muvalaplin (LY3473329), in a Phase 2 Clinical Trial

| Daily Dose | Placebo-Adjusted Lp(a) Reduction (Intact Lp(a) Assay) | Placebo-Adjusted Lp(a) Reduction (Apo(a)-based Assay) |

| 10 mg | 47.6% | 40.4% |

| 60 mg | 81.7% | 70.0% |

| 240 mg | 85.8% | 68.9% |

Data from a 12-week study in patients with elevated Lp(a).[10][11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to characterize small molecule inhibitors of Lp(a) assembly like this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (Kd) of this compound to recombinant apo(a) kringle domains.

Methodology:

-

Immobilization: Recombinant human apo(a) kringle IV domains (e.g., KIV8, KIV7-8, KIV5-8) are immobilized on a CM5 sensor chip using standard amine coupling chemistry.

-

Analyte Preparation: this compound is serially diluted in a running buffer (e.g., HBS-EP+) to a range of concentrations.

-

Binding Analysis: The diluted this compound solutions are injected over the sensor chip surface. Association and dissociation phases are monitored in real-time.

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

In Vitro Lipoprotein(a) Assembly Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the disruption of Lp(a) formation.

Methodology:

-

Reagent Preparation: Purified human LDL and recombinant apo(a) are prepared. This compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Incubation: A fixed concentration of LDL is mixed with varying concentrations of this compound. Recombinant apo(a) is then added to initiate the assembly reaction. The mixture is incubated to allow for non-covalent binding and subsequent disulfide bond formation.

-

Detection: The amount of assembled Lp(a) is quantified using an enzyme-linked immunosorbent assay (ELISA). Microtiter plates are coated with an anti-apo(a) antibody. The reaction mixture is added, and the captured Lp(a) is detected with a labeled anti-apoB antibody.

-

Data Analysis: The percentage of Lp(a) formation inhibition is calculated for each this compound concentration relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Efficacy Studies in Transgenic Mice

Objective: To evaluate the in vivo efficacy of this compound in reducing plasma Lp(a) levels.

Methodology:

-

Animal Model: Transgenic mice expressing both human apo(a) and human apoB-100 are used.

-

Dosing: this compound is formulated for oral administration. The mice are divided into treatment and vehicle control groups and dosed daily for a specified period.

-

Blood Sampling: Blood samples are collected at baseline and at various time points throughout the study.

-

Lp(a) Quantification: Plasma Lp(a) levels are measured using a species-specific ELISA.

-

Data Analysis: The percentage change in Lp(a) levels from baseline is calculated for each treatment group and compared to the vehicle control group.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Lipoprotein(a) Assembly Pathway.

Caption: In Vitro Lp(a) Assembly Inhibition Assay Workflow.

Caption: this compound's Mechanism of Action.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for lowering elevated Lp(a) levels. Its mechanism of action, which involves the direct inhibition of Lp(a) assembly, offers a novel approach to addressing a key unmet need in cardiovascular medicine. The preclinical data for this compound and the promising clinical trial results for its successor, muvalaplin, underscore the potential of this class of small molecule inhibitors. Further research and development in this area are warranted to fully elucidate the long-term safety and efficacy of these compounds in reducing Lp(a)-mediated cardiovascular risk.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Targeted Treatment against Lipoprotein (a): The Coming Breakthrough in Lipid Lowering Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Ionis announces enrollment completion of Phase 3 Lp(a) HORIZON cardiovascular outcomes study of pelacarsen | Ionis Pharmaceuticals, Inc. [ir.ionis.com]

- 5. Ionis announces enrollment completion of Phase 3 Lp(a) HORIZON cardiovascular outcomes study of pelacarsen [prnewswire.com]

- 6. Lipoprotein(a): Biology and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rcsb.org [rcsb.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - Vuorio - Annals of Translational Medicine [atm.amegroups.org]

- 11. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oral Muvalaplin for Lowering of Lipoprotein(a): A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of LSN3353871 Bound to KIV8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoprotein(a) [Lp(a)] is a causal and independent risk factor for atherosclerotic cardiovascular disease.[1][2] A key step in the formation of Lp(a) is the non-covalent interaction between the Kringle IV type 8 (KIV8) domain of apolipoprotein(a) [apo(a)] and apolipoprotein B-100 (apoB-100) on the surface of low-density lipoprotein (LDL) particles.[2][3] The small molecule LSN3353871 has been identified as an inhibitor of this interaction, thereby preventing the assembly of Lp(a). This technical guide provides a detailed overview of the structural and quantitative aspects of the binding of this compound to the KIV8 domain, based on publicly available data.

Data Presentation: Binding Affinity and Inhibition

The interaction between this compound and various constructs of the apo(a) Kringle IV domain has been quantitatively characterized using Isothermal Titration Calorimetry (ITC) and an in vitro Lp(a) assembly assay. The data demonstrates a specific, nanomolar affinity of this compound for KIV8 and its effective inhibition of Lp(a) formation.

| Parameter | KIV Construct | Value | Method |

| Binding Affinity (Kd) | KIV8 | 756 nM | Isothermal Titration Calorimetry (ITC) |

| KIV7-8 | 605 nM | Isothermal Titration Calorimetry (ITC) | |

| KIV5-8 | 423 nM | Isothermal Titration Calorimetry (ITC) | |

| Inhibitory Concentration (IC50) | Not Applicable | 1.69 µM | In vitro Lp(a) Assembly Assay |

Table 1: Quantitative binding and inhibition data for this compound.

Structural Analysis of the this compound-KIV8 Complex

The three-dimensional structure of this compound in complex with the KIV8 domain of human apolipoprotein(a) has been determined by X-ray crystallography to a resolution of 1.07 Å. The structure is publicly available through the Protein Data Bank (PDB) under the accession code 8TCE .[3]

The co-crystal structure reveals that this compound binds to the lysine-binding site (LBS) of the KIV8 domain. The interaction is stabilized by a network of hydrogen bonds between the inhibitor and key residues within the LBS. Specifically, hydrogen bonds are formed with the side chains of Asp54, Glu56, Tyr62, and Arg69 . A weaker hydrogen bond is also observed with the side chain of Trp70.[3] This binding mode physically obstructs the site required for the natural interaction with lysine (B10760008) residues on apoB-100, thus inhibiting the initial step of Lp(a) assembly.

Experimental Protocols

Protein Expression and Purification of Apo(a) KIV8

The human apo(a) KIV8 domain for crystallographic studies was expressed in Escherichia coli. While the detailed purification protocol for the protein used to obtain the PDB structure 8TCE is not fully available, a general procedure for the expression and purification of recombinant kringle domains from E. coli involves the following steps:

-

Expression: The gene encoding the KIV8 domain is cloned into an expression vector, often with an affinity tag (e.g., a polyhistidine-tag), and transformed into a suitable E. coli strain like BL21(DE3). Protein expression is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[4][5]

-

Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 50 mM HEPES pH 8.0, 500 mM NaCl, 10 mM Imidazole (B134444), 5% glycerol, 10 mM β-mercaptoethanol) and disrupted by sonication or high-pressure homogenization.[4][5]

-

Affinity Chromatography: The clarified lysate is loaded onto an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA resin). The column is washed with lysis buffer, and the tagged protein is eluted with a high-concentration imidazole buffer (e.g., 250-500 mM imidazole).[4][5]

-

Further Purification: If necessary, the affinity tag is cleaved by a specific protease (e.g., TEV protease), and a second reverse-IMAC step is performed to remove the cleaved tag and the protease. A final polishing step using size-exclusion chromatography is often employed to ensure a homogenous protein sample in a suitable buffer for crystallization (e.g., 20 mM HEPES pH 8.0, 250 mM NaCl, 2 mM DTT).[5]

Crystallization of the this compound-KIV8 Complex

The specific crystallization conditions for the this compound-KIV8 complex (PDB ID: 8TCE) have not been detailed in the primary publication. However, protein crystallization is generally achieved using vapor diffusion methods (sitting or hanging drop).[6][7] In this technique, a drop containing the purified protein, the ligand (this compound), and a precipitant solution is allowed to equilibrate against a larger reservoir of the precipitant solution. This slow equilibration process gradually increases the concentration of the protein and ligand in the drop, leading to the formation of crystals.

In vitro Lp(a) Assembly Assay

The inhibitory activity of this compound on Lp(a) formation was determined using an in vitro assembly assay. While the specific protocol for the reported IC50 value is not provided, a general method is as follows:

-

Components: Recombinant human apo(a) and purified human LDL are used as the primary components. LDL is typically isolated from pooled human plasma from healthy donors with low Lp(a) levels by ultracentrifugation.[1][8]

-

Incubation: A fixed concentration of recombinant apo(a) (e.g., 500 ng/mL) is incubated with a fixed concentration of LDL (e.g., 5 mg/mL protein) in the presence of varying concentrations of the inhibitor (this compound). The incubation is carried out at 37°C for a set period (e.g., 18 hours) to allow for the formation of the Lp(a) complex.[1]

-

Quantification: The amount of newly formed Lp(a) is quantified. This can be achieved using methods such as a double-antibody sandwich ELISA, where one antibody captures apoB-100 (on LDL) and a labeled second antibody detects apo(a), thereby measuring the apo(a)-apoB complex.[9]

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the dose-response curve.

Isothermal Titration Calorimetry (ITC)

The thermodynamic parameters of this compound binding to KIV8 were determined by ITC. A general protocol for such an experiment is:

-

Sample Preparation: The purified KIV8 protein is placed in the sample cell of the calorimeter, and the this compound compound is loaded into the injection syringe. Both are in an identical buffer solution (e.g., 50 mM phosphate (B84403) buffer, pH 8.0) to minimize heats of dilution.[10]

-

Titration: The experiment is conducted at a constant temperature (e.g., 25°C). A series of small injections of the ligand (this compound) are made into the protein solution.[10]

-

Data Acquisition: The heat change associated with each injection is measured.

-

Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated from these values.[11]

Visualizations

Lp(a) Formation and Inhibition Pathway

Caption: Mechanism of Lp(a) formation and its inhibition by this compound.

Experimental Workflow for Structural and Functional Analysis

Caption: Workflow from protein production to structural and functional analysis.

Logical Relationship of this compound Action

Caption: Logical flow of this compound's mechanism of action.

References

- 1. Discovery of potent small-molecule inhibitors of lipoprotein(a) formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of potent small-molecule inhibitors of lipoprotein(a) formation (Journal Article) | OSTI.GOV [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. Expression, purification, crystallization and preliminary X-ray diffraction analysis of the novel modular DNA-binding protein BurrH in its apo form and in complex with its target DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding Kinetics and Epitope Binning Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression, purification, crystallization and preliminary X-ray diffraction analysis of the apo form of InsP5 2-K from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors for the in vitro assembly of Lp(a) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The ins and outs of lipoprotein(a) assay methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 11. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Efficacy of LSN3353871 in Transgenic Mouse Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo efficacy of LSN3353871, a small molecule inhibitor of lipoprotein(a) [Lp(a)] formation. The data presented herein is derived from studies in transgenic mouse models engineered to express human Lp(a), a key causal risk factor for atherosclerotic cardiovascular disease. This document details the experimental protocols, summarizes quantitative efficacy and pharmacokinetic data, and visualizes the underlying mechanism of action and experimental workflow.

Core Mechanism of Action

This compound is a prototype compound designed to specifically inhibit the formation of Lp(a). Its mechanism of action centers on disrupting the initial non-covalent interaction between apolipoprotein(a) (apo(a)) and apolipoprotein B-100 (apoB-100), which is the first and crucial step in Lp(a) assembly.[1] By binding to the Kringle IV type 8 (KIV₈) domain of apo(a), this compound sterically hinders its association with apoB-100, thereby preventing the subsequent formation of a covalent disulfide bond that permanently links the two proteins.[1] This targeted disruption of Lp(a) formation leads to a reduction in circulating levels of this atherogenic lipoprotein.

Signaling Pathway: Inhibition of Lp(a) Formation

References

The Pharmacokinetic Profile of LSN3353871: A Preclinical Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

LSN3353871 is a pioneering small molecule inhibitor targeting the formation of lipoprotein(a) [Lp(a)], a key independent risk factor for atherosclerotic cardiovascular disease.[1][2] This technical guide provides an in-depth exploration of the preclinical pharmacokinetics of this compound, offering a foundational understanding for researchers and drug development professionals. The document summarizes key pharmacokinetic parameters, details the experimental methodologies employed in its preclinical evaluation, and visualizes the underlying mechanism of action. This compound served as a crucial prototype in the development of muvalaplin (B12399671) (LY3473329), the first oral agent specifically designed to lower Lp(a) levels to enter clinical trials.[3][4][5]

Introduction